molecular formula C17H13FN4OS2 B2520151 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1171062-72-8

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2520151
CAS No.: 1171062-72-8
M. Wt: 372.44
InChI Key: TTYIXZAFXLIXBH-UHFFFAOYSA-N
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Description

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a high-purity chemical compound designed for research and development purposes. This molecule is built on a sophisticated heterocyclic scaffold, integrating a 4-fluorobenzo[d]thiazole ring, a 3-methyl-1H-pyrazole group, and a thiophen-2-yl acetamide moiety . This specific structural combination is of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 4-fluorobenzo[d]thiazol-2-yl core linked to a 3-methyl-1H-pyrazol-5-yl group have been identified as key intermediates or target molecules in various research programs, suggesting their utility in developing pharmacologically active agents . The incorporation of the thiophene ring, a privileged structure in drug design, further enhances the compound's potential for interaction with diverse biological targets, as seen in related structures investigated for their affinity towards various enzymes . Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. Its mechanism of action and specific research applications are exploratory and would be defined by the investigator in their experimental context. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS2/c1-10-8-14(19-15(23)9-11-4-3-7-24-11)22(21-10)17-20-16-12(18)5-2-6-13(16)25-17/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYIXZAFXLIXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : The benzothiazole component is synthesized through the cyclization of 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions.
  • Pyrazole Formation : The pyrazole moiety is constructed via a reaction involving hydrazine derivatives and appropriate carbonyl compounds.
  • Amidation : Finally, the acetamide group is introduced by reacting the pyrazole derivative with acetic anhydride or acetic acid.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
ZQL-4cMCF7 (Breast)7.5Induces ROS, Notch-AKT inhibition
Compound AHeLa (Cervical)10.0Apoptosis induction
Compound BA549 (Lung)12.5Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have demonstrated antimicrobial activity against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections.

Table 2: Antimicrobial Activity Against Common Pathogens

Compound NamePathogen TestedMIC (µg/mL)Zone of Inhibition (mm)
N-(FluoroBenzothiazole)E. coli1512
N-(Thiophene Derivative)S. aureus2010
N-(Pyrazole Derivative)C. albicans259

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to increase oxidative stress within cancer cells, leading to apoptosis.
  • Inhibition of Key Signaling Pathways : The compound may inhibit critical signaling pathways such as Notch and AKT, which are involved in cell survival and proliferation.
  • Targeting Enzymatic Activities : It may also act on enzymes related to cell growth and division, thus exerting an anticancer effect.

Case Studies

A notable study investigated the effects of a related benzothiazole compound on breast cancer cells, demonstrating a significant reduction in cell viability and migration capabilities. The study concluded that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to induce apoptosis through ROS production and signaling pathway modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Core Structure Key Substituents Inferred Properties
Target Compound Benzo[d]thiazole + Pyrazole 4-Fluorobenzo[d]thiazole, Thiophen-2-yl Enhanced halogen bonding; improved metabolic stability due to fluorine
N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide (CAS 1170804-43-9) Benzo[d]thiazole + Pyrazole 6-Methoxybenzo[d]thiazole, Thiophen-2-yl Methoxy group increases solubility but may reduce membrane permeability
Compounds 9a–9e () Benzodiazole + Triazole-Thiazole Varied aryl groups (e.g., 4-fluorophenyl) Bromine (9c) enhances steric bulk; fluorine (9b) improves target selectivity
Compounds 5f–5i () Pyrazole + Isoxazole/Imidazole 2-Methoxyphenyl, Nicotinamide Methoxy groups improve solubility; nicotinamide may facilitate NAD+-dependent binding

Physicochemical Properties

  • Compound 5f (): Melting point 172–174°C, molecular weight 386. Higher molecular weight correlates with reduced solubility .
  • Compound 9c (): Bromine substituent increases molecular weight (vs.
  • Thiophene vs. Phenyl : Thiophene’s sulfur atom may enhance polar interactions compared to phenyl groups in 9a–9e .

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

  • Cyclization : Reacting hydrazine derivatives (e.g., cyclopropyl hydrazine) with thiophenyl ketones under acidic/basic conditions to form pyrazole intermediates .
  • Functionalization : Introducing fluorobenzo[d]thiazole via nucleophilic substitution or coupling reactions (e.g., using phenyl isothiocyanate) .
  • Optimization : Solvent selection (ethanol or DMF), temperature control (reflux at 80–100°C), and catalysts (e.g., p-toluenesulfonic acid) improve yields. Reaction progress is monitored via TLC .

Q. Which spectroscopic techniques confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1H and 13C NMR verify proton environments (e.g., pyrazole NH at δ 10–12 ppm) and carbon frameworks (C=O at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, C-N at ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 436.5) .
  • HPLC : Ensures purity (>95%) using C18 columns and UV detection .

Q. How is preliminary biological activity evaluated?

  • In vitro assays :
  • Anticancer: MTT assay on cancer cell lines (e.g., IC50 determination).
  • Antimicrobial: Minimum inhibitory concentration (MIC) testing .
    • Dose-response curves : Establish potency and selectivity indices.
    • Positive controls : Validate assay conditions (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

  • Standardization : Replicate assays under controlled conditions (pH 7.4, 37°C, serum-free media).
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cell-based results to rule out off-target effects.
  • Structural analogs : Compare activity trends with derivatives (e.g., thiazole vs. oxadiazole substitutions) to identify critical pharmacophores .

Q. What computational strategies optimize synthetic pathways?

  • Quantum chemical calculations : Density functional theory (DFT) models transition states to predict reaction feasibility .
  • Machine learning : Train models on reaction databases to recommend solvents/catalysts (e.g., ethanol/NaOH for cyclization).
  • Feedback loops : Integrate experimental data (e.g., yields, byproducts) to refine computational parameters .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Step 1 : Synthesize analogs with modifications to:
  • Fluorobenzo[d]thiazole (e.g., Cl or Br substitution at position 4).
  • Pyrazole (e.g., methyl vs. ethyl groups at position 3).
  • Thiophene (e.g., furan or pyrrole replacements) .
    • Step 2 : Test bioactivity against validated targets (e.g., EGFR kinase for anticancer activity).
    • Step 3 : Use QSAR models to correlate substituent electronic properties (Hammett constants) with activity trends .

Q. What methods elucidate the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina predicts binding poses in target proteins (e.g., EGFR or tubulin) .
  • Surface plasmon resonance (SPR) : Measures real-time binding affinity (KD values).
  • CRISPR-Cas9 knockout : Confirms target relevance by assessing activity in target-deficient cell lines .

Key Structural and Functional Comparisons

Analog CompoundStructural ModificationBiological Activity TrendReference
5-(4-Fluorophenyl)thiazoleThiazole instead of pyrazoleEnhanced antimicrobial activity
4-Fluoro-N-(phenethyl)acetamideSimplified acetamide backboneReduced cytotoxicity
Thieno[2,3-d]pyrimidin-3-ylPyrimidine coreImproved kinase inhibition

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